N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide
Description
N-(4-(Methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide is a sophisticated chemical compound with a unique structure. It incorporates a variety of functional groups, including a pyrrolidine ring, a pyridazine ring, and a methylthio group, making it a compound of interest in various scientific fields.
Properties
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)butan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-11(20)17-13(6-9-23-2)15(21)19-8-5-12(10-19)22-14-4-3-7-16-18-14/h3-4,7,12-13H,5-6,8-10H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCRJTDAOOYHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide involves multiple steps:
Formation of Pyridazine Derivative: : Starting with a base pyridazine ring, functional groups are introduced to create the pyridazin-3-yloxy moiety.
Synthesis of Pyrrolidine Derivative: : The pyrrolidine ring is synthesized separately and functionalized to introduce the appropriate substituents.
Coupling Reaction: : The pyridazine and pyrrolidine derivatives are coupled using reagents that facilitate the formation of the desired bonds.
Final Modifications: : The resulting compound is further modified to introduce the methylthio and acetamide groups under specific reaction conditions.
Industrial Production Methods
Industrial synthesis would leverage scalable processes with emphasis on yield optimization and process efficiency. Techniques such as continuous flow chemistry and automated synthesis might be employed to manage the complexity and scale of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Certain functional groups within the compound can be reduced to achieve different chemical states.
Substitution: : Various positions on the rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogenating reagents, organometallic reagents.
Major Products
The major products will vary based on the specific reactions but can include sulfoxides, sulfones, and substituted derivatives with modified ring structures.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis.
Studied for its unique reactivity and interaction with various reagents.
Biology
Investigated for potential biological activity due to its functional groups.
Medicine
Explored for therapeutic potential, including as a lead compound for drug development.
Industry
Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound’s effects are mediated through its interaction with specific molecular targets, involving pathways modulated by the functional groups present. Each functional group contributes to the compound's overall reactivity and interactions within biological systems, potentially influencing enzymatic activity or binding to receptors.
Comparison with Similar Compounds
N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide is unique due to its specific combination of functional groups.
Similar Compounds
This compound analogs: : Compounds with slight variations in the functional groups.
Pyridazine derivatives: : Compounds containing the pyridazine ring.
Pyrrolidine derivatives: : Compounds containing the pyrrolidine ring.
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Biological Activity
N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and antitumor effects, supported by various studies and case analyses.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyridazinone moiety, which is known for its diverse biological activities. The presence of the methylthio group and the pyrrolidine ring contributes to its unique pharmacological profile.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of similar compounds within the pyridazinone class. For instance, derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria, often exceeding the effectiveness of standard antibiotics like ampicillin .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| N-(4-(methylthio)-1-oxo...) | 0.004 | 0.008 |
| Ampicillin | 0.05 | 0.1 |
| Compound X (related structure) | 0.003 | 0.006 |
Antifungal Activity
The antifungal properties of related compounds have also been documented. For example, certain pyridazinone derivatives demonstrated strong antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) in the range of 0.004 to 0.06 mg/mL .
Antitumor Activity
The antitumor effects of N-(4-(methylthio)-1-oxo...) are particularly noteworthy. Studies indicate that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro tests on breast cancer cell lines demonstrated that these compounds could synergize with established chemotherapeutics like doxorubicin, enhancing their efficacy .
Case Study: Synergistic Effects with Doxorubicin
A recent investigation involved testing the compound in combination with doxorubicin on MCF-7 and MDA-MB-231 breast cancer cell lines. The results showed:
- Enhanced cytotoxicity : The combination exhibited a significantly lower IC50 compared to doxorubicin alone.
- Mechanism : Apoptosis assays confirmed increased apoptotic cell death in treated groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(4-(methylthio)-1-oxo...). Modifications to the methylthio group and variations in the pyridazinone structure have been linked to increased potency against specific targets. For instance, substituents that enhance lipophilicity tend to improve cellular uptake and bioavailability.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Core Pyrrolidine-Pyridazine Assembly : React 3-(pyridazin-3-yloxy)pyrrolidine with a thioether-containing precursor (e.g., 4-(methylthio)butan-2-one) under basic conditions to form the pyrrolidine-pyridazine backbone .
Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HCl) to conjugate the intermediate with acetic acid derivatives .
Oxidation Optimization : Employ controlled oxidation with hydrogen peroxide to ensure the formation of the sulfoxide/sulfone intermediates without over-oxidation .
Key Validation : Confirm reaction completion via TLC and intermediate purity via column chromatography (>95% by HPLC) .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Answer:
- 1H/13C NMR : Assign peaks for the methylthio group (δ ~2.1 ppm for CH3S), pyridazine oxygen linkage (δ ~4.5–5.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Answer:
- Temperature Control : Maintain reactions at 0–5°C during amide coupling to suppress racemization .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for pyridazine ether formation to enhance nucleophilic substitution rates .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates without reducing the pyridazine ring .
Data-Driven Approach : Design a factorial experiment (e.g., varying solvent, temperature, catalyst) and analyze yields via ANOVA to identify critical parameters .
Advanced: What computational strategies predict the compound’s reactivity in biological systems?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) based on pyridazine’s π-π stacking and acetamide’s hydrogen-bonding motifs .
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in methylthio group) for predicting metabolic oxidation pathways .
- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy) to guide formulation design .
Basic: How should researchers assess the compound’s chemical stability under storage conditions?
Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature (>150°C indicates room-temperature stability) .
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–10) at 37°C for 48h; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 72h; quantify photodegradation products .
Advanced: What strategies resolve contradictions in reported solubility data for this compound?
Answer:
- Solvent Screening : Use the Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar groups, ethyl acetate for lipophilic regions) .
- Co-Solvency Studies : Blend solvents (e.g., water:ethanol) to enhance solubility while avoiding precipitation .
- Crystallography : Compare crystal structures from different labs to identify polymorphic forms affecting solubility .
Advanced: How can researchers design assays to evaluate its bioactivity against kinase targets?
Answer:
- Enzyme Inhibition Assays : Use FRET-based kits (e.g., ADP-Glo™) to measure IC50 against recombinant kinases .
- Cellular Models : Treat cancer cell lines (e.g., HCT-116) and quantify apoptosis via flow cytometry (Annexin V/PI staining) .
- Selectivity Profiling : Screen against a kinase panel (≥50 isoforms) to identify off-target effects .
Basic: What purification techniques ensure high-purity batches (>98%)?
Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 70:30 → 50:50) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal growth .
- HPLC-Prep : Employ C18 columns (5 µm, 250 × 20 mm) with acetonitrile/water (0.1% TFA) gradients .
Advanced: How can impurity profiles be analyzed and minimized during scale-up?
Answer:
- LC-MS/MS : Identify impurities (e.g., deacetylated byproducts) using Q-TOF instrumentation .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and detect intermediates .
- DoE Optimization : Use response surface methodology to reduce impurities by adjusting pH, temperature, and stoichiometry .
Advanced: What cross-disciplinary approaches enhance its application in drug discovery?
Answer:
- Chemical Biology : Incorporate photoaffinity labels (e.g., diazirine) for target identification via pull-down assays .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve bioavailability and controlled release .
- Toxicogenomics : Perform RNA-seq on treated cell lines to map gene expression changes and predict in vivo toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
